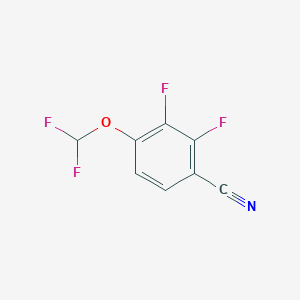

4-(Difluoromethoxy)-2,3-difluoro-benzonitrile

CAS No.: 1404194-65-5

Cat. No.: VC2712640

Molecular Formula: C8H3F4NO

Molecular Weight: 205.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1404194-65-5 |

|---|---|

| Molecular Formula | C8H3F4NO |

| Molecular Weight | 205.11 g/mol |

| IUPAC Name | 4-(difluoromethoxy)-2,3-difluorobenzonitrile |

| Standard InChI | InChI=1S/C8H3F4NO/c9-6-4(3-13)1-2-5(7(6)10)14-8(11)12/h1-2,8H |

| Standard InChI Key | XYWRRKRCOHLPPX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C#N)F)F)OC(F)F |

| Canonical SMILES | C1=CC(=C(C(=C1C#N)F)F)OC(F)F |

Introduction

Overview of 4-(Difluoromethoxy)-2,3-difluoro-benzonitrile

This compound is likely an aromatic nitrile derivative with fluorinated substituents. Its structure includes:

-

A benzene ring as the core.

-

Substituents such as a difluoromethoxy group (-OCHF₂) and two fluorine atoms at the 2 and 3 positions.

-

A nitrile group (-CN) attached to the benzene ring.

Such compounds are typically of interest in fields like medicinal chemistry, agrochemicals, or materials science due to their unique electronic properties imparted by fluorine atoms.

Potential Applications

Compounds with similar structures are often studied for:

-

Pharmaceuticals: Fluorinated benzene derivatives are common in drug design due to enhanced metabolic stability and bioavailability.

-

Agrochemicals: Nitrile-containing compounds may act as herbicides or fungicides.

-

Materials Science: Fluorinated aromatics are used in polymers or as intermediates for advanced materials.

Research Approach

If you aim to study this compound:

-

Synthesis: Investigate methods to synthesize it using standard organic reactions (e.g., substitution reactions on fluorinated benzene).

-

Characterization: Use techniques like X-ray crystallography or computational modeling to confirm its structure.

-

Applications Testing: Evaluate its biological activity, environmental impact, or material properties depending on its intended use.

If you have access to specific databases or journals, searching for this compound's CAS number or related derivatives might yield more detailed insights. Let me know if you'd like assistance with a different aspect of this topic!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume